P-Tolylurea

Description

Structure

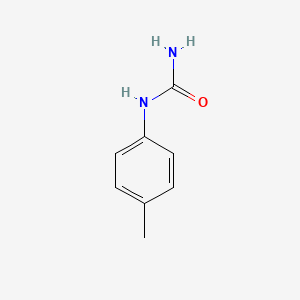

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHKWHLXNDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021366 | |

| Record name | p-Tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tolylurea appears as colorless crystals. (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in hot water (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

622-51-5 | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(4-Methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-TOLYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCJ6M4A3I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

361 °F (NTP, 1992) | |

| Record name | P-TOLYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Tolylurea from p-Toluidine

This guide provides a comprehensive technical overview for the synthesis of p-tolylurea, a valuable chemical intermediate, from the readily available starting material, p-toluidine. The content herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance.

Introduction and Significance

This compound, also known as N-(4-methylphenyl)urea, is a substituted urea derivative with significant applications in various domains of chemical synthesis. Its structural motif is a key component in a range of biologically active molecules, including herbicides, insecticides, and pharmaceutical agents. A thorough understanding of its synthesis is therefore crucial for researchers working on the development of novel compounds in these areas. This guide will focus on a robust and widely applicable method for the preparation of this compound from p-toluidine.

Core Synthetic Strategy: The Cyanate Route

The most direct and efficient laboratory-scale synthesis of this compound from p-toluidine involves the reaction of the latter with a cyanate salt in a weakly acidic aqueous medium. This method, a variation of the Wöhler urea synthesis, is favored for its operational simplicity, high yields, and the use of readily accessible and relatively inexpensive reagents.

Mechanistic Rationale

The reaction proceeds through the in-situ formation of isocyanic acid (HNCO) from the protonation of the cyanate salt (e.g., sodium cyanate or potassium cyanate) by a weak acid, typically acetic acid. The highly reactive isocyanic acid is then susceptible to nucleophilic attack by the amino group of p-toluidine. The subsequent rearrangement leads to the formation of the stable this compound product.

The key steps in the mechanism are:

-

Protonation of Cyanate: The cyanate ion (OCN⁻) is protonated by the acid to form isocyanic acid.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbon atom of isocyanic acid.

-

Proton Transfer: A proton is transferred from the nitrogen of the former p-toluidine moiety to the nitrogen of the former isocyanic acid moiety, resulting in the final urea product.

The use of a weak acid is critical; a strong acid would protonate the p-toluidine, rendering it non-nucleophilic and thus inhibiting the reaction.

Visualizing the Reaction Mechanism

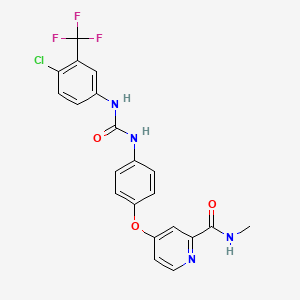

Caption: Reaction mechanism for the synthesis of this compound from p-toluidine and sodium cyanate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from p-toluidine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol p-toluidine) | Notes |

| p-Toluidine | 107.15 | 10.72 g (0.1 mol) | Starting material |

| Sodium Cyanate | 65.01 | 7.15 g (0.11 mol) | Reagent |

| Glacial Acetic Acid | 60.05 | 6.0 mL (0.105 mol) | Acid catalyst |

| Deionized Water | 18.02 | ~400 mL | Solvent |

| Ethanol | 46.07 | As needed | Recrystallization solvent |

Step-by-Step Procedure

-

Dissolution of p-Toluidine: In a 500 mL Erlenmeyer flask, dissolve 10.72 g (0.1 mol) of p-toluidine in a mixture of 200 mL of deionized water and 6.0 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve 7.15 g (0.11 mol) of sodium cyanate in 100 mL of deionized water.

-

Reaction: Slowly add the sodium cyanate solution to the stirred p-toluidine solution at room temperature. A white precipitate of this compound should begin to form almost immediately.

-

Reaction Completion: Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass and dry to a constant weight in a desiccator or a vacuum oven at low heat.

-

Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized from aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry as described above.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

-

p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Cyanate: Harmful if swallowed or inhaled. Avoid creating dust.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

Melting Point Determination: Compare the observed melting point with the literature value (approximately 180-182 °C).

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a definitive structural confirmation.

Conclusion

The synthesis of this compound from p-toluidine via the cyanate route is a reliable and efficient method suitable for laboratory-scale preparations. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain high yields of this important chemical intermediate for their synthetic endeavors.

References

- Kurzer, F. (1949). The Chemistry of Arylureas. Part I. The Cyanate Method of Preparation. Journal of the Chemical Society, 2292-2298. [Link]

- Organic Syntheses. (1955). p-Bromophenylurea. Organic Syntheses, Coll. Vol. 3, p.138; Vol. 29, p.14. [Link]

physicochemical properties of P-Tolylurea

An In-depth Technical Guide to the Physicochemical Properties of p-Tolylurea

Foreword

Prepared for researchers, medicinal chemists, and formulation scientists, this document provides a comprehensive technical overview of the essential physicochemical properties of this compound (also known as 1-(4-methylphenyl)urea). Moving beyond a simple data sheet, this guide synthesizes core data with the underlying chemical principles and provides actionable, field-proven experimental protocols for property determination. The structure of this guide is designed to follow a logical progression from fundamental identity to complex behaviors, reflecting a typical workflow in chemical characterization and drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound belonging to the arylurea class. Its structure consists of a central urea functional group substituted with a p-tolyl group (a toluene molecule lacking one hydrogen atom from the benzene ring, specifically at the para-position). This unique combination of a polar, hydrogen-bonding urea moiety and a nonpolar, aromatic tolyl group dictates its chemical behavior and physical properties.

-

IUPAC Name: (4-methylphenyl)urea[1]

-

Synonyms: 4-Methylphenylurea, p-Tolylcarbamide, N-(4-Methylphenyl)urea[1][2]

-

SMILES: CC1=CC=C(C=C1)NC(=O)N[1]

The presence of the urea group allows this compound to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O oxygen). The p-tolyl group provides lipophilicity and is the primary chromophore responsible for its ultraviolet absorbance.

Core Physicochemical Properties: A Quantitative Summary

For ease of reference, the core physicochemical data for this compound are summarized below. It is critical to note that experimental values can vary slightly based on the analytical method, purity of the sample, and ambient conditions.

| Property | Value | Source(s) |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| Appearance | Colorless crystals to beige crystalline powder | [1][3][6][7] |

| Melting Point | 178 - 181 °C | [3][6] |

| Boiling Point | 255 °C | [3][6] |

| Density | 1.192 g/cm³ | [3][6] |

| Water Solubility | 3.07 g/L (at 45 °C) | [3][6][7] |

| logP (Octanol/Water) | 1.1 (Computed) | [1] |

| pKa (Predicted) | 14.61 ± 0.50 | [3][6][7] |

| Flash Point | 108 °C | [3][6] |

In-Depth Analysis of Key Properties

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from dissolution rate to bioavailability. This compound exhibits a classic solubility profile dictated by its amphiphilic nature.

-

Aqueous Solubility: The compound is described as slightly soluble in hot water.[1][2] A quantitative value of 3.07 g/L at 45 °C has been reported.[3][6][7] The limited aqueous solubility stems from the energetic cost of disrupting the highly favorable water-water hydrogen bond network to accommodate the nonpolar p-tolyl group.

-

Organic Solubility: this compound is generally soluble in polar organic solvents, such as alcohols (e.g., ethanol).[8] This is due to the ability of these solvents to effectively form hydrogen bonds with the urea moiety, disrupting the crystal lattice of the solid. Its solubility is reduced in non-polar solvents that cannot interact favorably with the polar urea group.[8]

Causality: The balance between the hydrophilic urea group (-NH-CO-NH₂) and the lipophilic tolyl group (C₆H₄-CH₃) is key. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. Polar solvents are effective because they can satisfy the hydrogen bonding requirements of the urea group.

Lipophilicity (logP)

The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases at equilibrium, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

The computed octanol-water partition coefficient (XLogP3) for this compound is 1.1 .[1]

Interpretation: A logP of 1.1 indicates a slight preference for the lipophilic (octanol) phase over the aqueous phase. This value is consistent with the molecule's structure: the tolyl group contributes significantly to its lipophilicity, while the urea group provides a strong polar counter-balance. In drug development, a logP in the range of 1-3 is often considered favorable for oral absorption, suggesting this compound possesses a reasonable balance for membrane permeability.

Acid-Base Properties (pKa)

The predicted pKa for this compound is approximately 14.61 .[3][6][7]

Expertise & Causality: This value represents the dissociation of a proton from one of the nitrogen atoms, making it an extremely weak acid, weaker than water. For practical purposes in a biological setting (pH 1-8), this compound is considered a non-ionizable neutral compound. Ureas are also very weak bases.[1][2][3] The lone pair of electrons on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl group, making them much less available for protonation compared to a typical amine. Any protonation would occur on the carbonyl oxygen, but this requires a very strong acidic medium. Therefore, its solubility and permeability are not expected to be significantly influenced by pH changes within the gastrointestinal tract.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups. Data is typically acquired using a KBr pellet technique.[1] The expected characteristic absorption bands are:

-

N-H Stretching: A pair of strong, sharp bands in the region of 3200-3400 cm⁻¹, characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups in the urea moiety.

-

C-H Stretching: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

-

C=O Stretching (Amide I band): A very strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the urea carbonyl group.

-

N-H Bending (Amide II band): A strong band in the 1600-1640 cm⁻¹ region.

-

C-N Stretching: Bands in the 1400-1450 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1][9][10] In a typical deuterated solvent like DMSO-d₆:

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet at ~2.2-2.3 ppm (3H).

-

Amine Protons (-NH₂): A broad singlet at ~5.5-6.0 ppm (2H), which can exchange with D₂O.

-

Aromatic Protons (Ar-H): Two doublets in the ~7.0-7.5 ppm range (4H total), characteristic of a 1,4-disubstituted (para) benzene ring.

-

Amine Proton (Ar-NH): A broad singlet at ~8.0-8.5 ppm (1H).

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): A peak around 20-21 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (115-140 ppm).

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically ~155-160 ppm.

-

Mass Spectrometry

GC-MS data shows a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound. Key fragmentation peaks are observed at m/z = 106 and 107, likely corresponding to the loss of the isocyanic acid (-HNCO) and the formation of the p-toluidine cation.[1]

Experimental Methodologies & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Melting Point Determination via Capillary Method

Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~160 °C).

-

Controlled Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Workflow Diagram: Melting Point Determination

Caption: Workflow for determining melting point using the capillary method.

LogP Determination via Shake-Flask Method (OECD 107)

Principle: This classic method directly measures the partitioning of a solute between n-octanol and water. The concentrations in each phase are measured after the system has reached equilibrium.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the phases.

-

Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

Partitioning: In a separatory funnel or suitable vessel, combine a precise volume of the this compound stock solution (in saturated octanol) with a precise volume of saturated water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure measurable concentrations in both phases.

-

Equilibration: Shake the vessel vigorously for 5-10 minutes, then allow it to stand undisturbed for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure phase separation and equilibrium.

-

Phase Separation & Sampling: Carefully separate the aqueous and octanol phases. Centrifugation may be required to fully break any emulsions. Take an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of this compound in each phase (C_oct and C_water) using a validated analytical method like HPLC-UV.

-

Calculation: Calculate P as P = C_oct / C_water. The final value is reported as log₁₀(P). Perform the experiment in triplicate.

Workflow Diagram: Shake-Flask LogP Determination

Caption: Workflow for experimental LogP determination via the shake-flask method.

Safety, Handling, and Storage

This compound is classified as an irritant and is considered slightly toxic.[3] Standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., polyvinyl chloride).[2] A NIOSH-approved respirator should be used when handling the powder outside of a fume hood.[2]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8°C.[3][6] Some sources recommend freezer storage under an inert atmosphere for long-term stability.[2]

-

Spill Response: In case of a spill, dampen the solid material with alcohol before sweeping it into a suitable disposal container. Wash the contaminated surface with alcohol followed by soap and water.[2]

Conclusion

This compound is a well-defined molecule with physicochemical properties governed by the interplay of its polar urea and nonpolar tolyl functionalities. Its moderate lipophilicity, poor aqueous solubility, and neutral character in the physiological pH range are defining features. The data and protocols presented in this guide provide a robust foundation for scientists working with this compound, enabling informed decisions in synthetic chemistry, material science, and early-stage drug discovery and development.

References

- This compound - Solubility of Things. Vertex AI Search.

- This compound - CAMEO Chemicals. NOAA.

- This compound | 622-51-5. ChemicalBook.

- This compound CAS#: 622-51-5. ChemicalBook.

- N-(4-Methylphenyl)urea | C8H10N2O | CID 12148.

- This compound | CAS 622-51-5. Santa Cruz Biotechnology.

- CAS 622-51-5 this compound. Alfa Chemistry.

- CAS RN 622-51-5. Fisher Scientific.

- CAS Number 622-51-5 | this compound. Spectrum Chemical.

- This compound 622-51-5 wiki. Guidechem.

- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- This compound(622-51-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 622-51-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 622-51-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(622-51-5) 1H NMR [m.chemicalbook.com]

P-Tolylurea CAS number and molecular weight

An In-depth Technical Guide to p-Tolylurea: A Foundational Scaffold in Modern Drug Discovery

Abstract

This compound (CAS: 622-51-5), a simple substituted aryl urea, represents a cornerstone chemical entity in the landscape of medicinal chemistry and drug development. While its intrinsic biological activity is modest, its true value lies in its role as a versatile and synthetically accessible precursor for a multitude of high-value, biologically active compounds. The urea moiety is a privileged structure, capable of forming critical hydrogen bond interactions with a wide array of biological targets, most notably protein kinases.[1][2][3] This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, robust synthetic protocols, comprehensive characterization methodologies, and its pivotal application as a foundational scaffold in the design of targeted therapeutics.

Core Properties and Identification

This compound, also known as N-(4-methylphenyl)urea, is a colorless to beige crystalline powder.[4][5] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 622-51-5 | [6][7] |

| Molecular Formula | C₈H₁₀N₂O | [6][7] |

| Molecular Weight | 150.18 g/mol | [6][7] |

| Appearance | Colorless to beige crystalline powder | [4][5] |

| Melting Point | 178-181 °C | [1] |

| Solubility | Slightly soluble in hot water | [4][8] |

| InChIKey | DMSHKWHLXNDUST-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Protocol Rooted in Causality

The synthesis of this compound is a straightforward yet illustrative example of nucleophilic addition. The most common and efficient laboratory-scale synthesis involves the reaction of p-tolyl isocyanate with ammonia. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles like the lone pair of electrons on the nitrogen atom of ammonia.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from p-tolyl isocyanate and ammonia. The choice of anhydrous solvents and an inert atmosphere is critical. p-Tolyl isocyanate is highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to p-toluidine. This amine byproduct then reacts with another molecule of isocyanate to form the symmetrical 1,3-di(p-tolyl)urea, a common impurity.

Materials:

-

p-Tolyl isocyanate (1.0 eq)

-

Ammonia solution (e.g., 0.5 M in Dioxane or Diethyl Ether) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethanol and Deionized Water (for recrystallization)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

-

Reagent Preparation: Charge the flask with the ammonia solution (1.2 eq) and cool the flask to 0 °C using an ice bath. In a separate dry flask, dissolve p-tolyl isocyanate (1.0 eq) in a minimal amount of anhydrous THF.

-

Addition: Transfer the p-tolyl isocyanate solution to the dropping funnel and add it dropwise to the stirred ammonia solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The formation of a white precipitate indicates product formation.

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials. For higher purity, recrystallize the solid from an ethanol/water mixture.[5]

-

Drying: Dry the purified this compound under vacuum to yield a white or off-white crystalline solid.

Physicochemical Characterization

Unambiguous characterization of the synthesized this compound is essential for its use in further applications. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

The structural identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (doublets, ~7.0-7.3 ppm), the methyl group protons (singlet, ~2.2 ppm), and the urea N-H protons (broad singlets). |

| ¹³C NMR | Signals for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the methyl carbon (~20 ppm). |

| FTIR (cm⁻¹) | Broad N-H stretching bands (~3200-3500 cm⁻¹), a strong C=O (Amide I) stretching band (~1650-1700 cm⁻¹), and N-H bending (Amide II) bands (~1600-1640 cm⁻¹).[2][9] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 150, along with characteristic fragmentation patterns. |

Analytical Method: HPLC Protocol

For purity assessment and quantification, a reversed-phase High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol is based on established methods for similar phenylurea compounds.

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile

-

This compound analytical standard

-

Sample diluent: Acetonitrile/Water (50:50)

Chromatographic Conditions:

-

Mobile Phase Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in the sample diluent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a concentration within the calibration range.

-

Analysis: Inject the standards to establish a calibration curve. Inject the sample solution.

-

Quantification: Determine the purity of the sample by comparing the peak area to the calibration curve, typically expressed as area percent.

Role in Drug Discovery: A Privileged Scaffold

The true significance of this compound for drug development professionals lies not in its own bioactivity, but in its utility as a core structural motif. The urea functional group is a potent hydrogen bond donor and acceptor, allowing it to anchor molecules within the active sites of enzymes and receptors.[2][3]

Kinase Inhibition

Aryl ureas are a hallmark of many Type-II kinase inhibitors, such as the blockbuster drug Sorafenib. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often forming key hydrogen bonds with the enzyme's hinge region and a conserved glutamate residue in the αC-helix. The p-tolyl group serves as a versatile, lipophilic fragment that can be directed towards hydrophobic pockets in the active site, contributing to binding affinity and selectivity.

Conceptual Signaling Pathway Inhibition

Derivatives of this compound are frequently designed to target critical cell signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by an aryl urea derivative based on the this compound scaffold.

Safety and Handling

This compound is considered moderately toxic by ingestion and is a questionable carcinogen based on experimental data.[5] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4][5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves. When handling the neat solid, a NIOSH-approved respirator equipped with an organic vapor cartridge and a dust/mist filter is recommended.[8]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

-

Spill Response: For small spills, dampen the solid material with alcohol and transfer it to a suitable container for disposal.[8] Wash the contaminated surface with alcohol followed by soap and water.

Conclusion

This compound is a deceptively simple molecule that holds a significant position in the synthetic chemist's toolbox. Its straightforward synthesis, well-defined properties, and, most importantly, the proven utility of its core urea scaffold make it an invaluable starting point for the design and discovery of novel therapeutics. Understanding the causality behind its synthesis, the nuances of its characterization, and its strategic role as a pharmacophore empowers researchers to leverage this foundational building block in the development of next-generation targeted therapies.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12148, N-(4-Methylphenyl)urea. [Link]

- Singh, S. et al. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

- Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

- Jagtap, A. D. et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]

- Durst, R. A. et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.

- Tenti, G. et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 622-51-5 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound(622-51-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. o-Tolylurea | C8H10N2O | CID 69198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Solubility of p-Tolylurea in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of p-tolylurea in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the dissolution properties of this compound. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing actionable protocols for its experimental determination.

Section 1: Introduction to this compound and its Significance

This compound, also known as 1-(p-tolyl)urea or N-(4-methylphenyl)urea, is an aromatic urea derivative with the chemical structure C₈H₁₀N₂O.[1][2] Its structure, featuring a urea functional group attached to a toluene-derived tolyl group, imparts a unique combination of polarity and aromatic character. This duality governs its interactions with various solvents and is central to its application in diverse fields.

In pharmaceutical research, urea derivatives are a cornerstone of medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and anticancer agents. This compound itself has been investigated for potential biological activities.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including agrochemicals such as herbicides and pesticides.[1]

A thorough understanding of this compound's solubility is paramount for its practical application. In drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. For synthetic chemists, knowledge of solubility is essential for reaction solvent selection, purification via crystallization, and product yield optimization.

This guide will delve into the theoretical and practical aspects of this compound solubility, providing a framework for predicting and experimentally determining its behavior in organic solvents.

Section 2: Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of dissolution (ΔGsol) must be negative for the process to be spontaneous. This is described by the equation:

ΔGsol = ΔHsol - TΔSsol

where ΔHsol is the enthalpy of solution, T is the absolute temperature, and ΔSsol is the entropy of solution.

The enthalpy of solution can be further broken down into two key components: the lattice energy of the solid (ΔHlattice) and the solvation energy (ΔHsolvation).

ΔHsol = ΔHlattice + ΔHsolvation

For dissolution to occur, the energy released upon solvation of the this compound molecules by the solvent must be sufficient to overcome the energy required to break the crystal lattice.

The principle of "like dissolves like" provides a qualitative predictor of solubility. This compound possesses both a polar urea moiety capable of hydrogen bonding and a nonpolar tolyl group. Therefore, its solubility will be highest in solvents that can effectively interact with both of these features.

-

Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the urea portion of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the polar regions of this compound.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weaker van der Waals forces and will be less effective at solvating the polar urea group, leading to lower solubility.

The presence of the methyl group on the phenyl ring in this compound, compared to the unsubstituted phenylurea, slightly increases its lipophilicity, which may subtly influence its solubility profile in various organic solvents.

Section 3: Experimental Determination of this compound Solubility

Accurate determination of solubility requires robust experimental design and execution. The following section outlines a detailed protocol for measuring the equilibrium solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[3]

Experimental Protocol:

-

Preparation:

-

Ensure the this compound sample is pure and crystalline. If necessary, purify by recrystallization from a suitable solvent like an ethanol/water mixture.[4]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K or 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Diagram of the Experimental Workflow:

Caption: Workflow for the experimental determination of equilibrium solubility.

Analytical Methodologies

The choice of analytical method for concentration determination is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable for separating this compound. Detection is commonly performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is more susceptible to interference from other components in the sample. A calibration curve of absorbance versus concentration must be established in the same solvent system as the samples.

Section 4: Solubility Data and Discussion

Table 1: Equilibrium Solubility of 1-Phenylurea in Various Organic Solvents at 298.15 K (25 °C) [3][5]

| Solvent | Solvent Type | Mole Fraction (10³ * x) |

| N,N-dimethylformamide (DMF) | Polar Aprotic | 289.80 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 224.70 |

| N-methyl-2-pyrrolidinone (NMP) | Polar Aprotic | 165.20 |

| Ethylene glycol (EG) | Polar Protic | 49.82 |

| Methanol | Polar Protic | 40.52 |

| Ethanol | Polar Protic | 22.31 |

| n-Propanol | Polar Protic | 14.73 |

| n-Butanol | Polar Protic | 10.96 |

| 1,4-Dioxane | Polar Aprotic | 10.88 |

| Isopropanol | Polar Protic | 9.92 |

| Isobutanol | Polar Protic | 7.32 |

| Acetonitrile | Polar Aprotic | 5.89 |

| Ethyl acetate | Polar Aprotic | 5.34 |

| 1,2-Dichloroethane (1,2-DCE) | Nonpolar | 0.28 |

| Water | Polar Protic | 0.23 |

Analysis of Solubility Trends:

The data for 1-phenylurea clearly demonstrates the principles outlined in Section 2. The highest solubilities are observed in highly polar aprotic solvents like DMF, DMSO, and NMP. These solvents are excellent hydrogen bond acceptors and have high polarity, allowing for strong solvation of the urea moiety.

The solubility in polar protic solvents (alcohols) is also significant, with a clear trend of decreasing solubility as the alkyl chain length of the alcohol increases (methanol > ethanol > n-propanol > n-butanol). This is attributed to the decreasing polarity and increasing nonpolar character of the longer-chain alcohols, which reduces their ability to effectively solvate the polar urea group.

In contrast, the solubility in the nonpolar solvent 1,2-dichloroethane and in water is very low. The low solubility in the nonpolar solvent is expected. The surprisingly low aqueous solubility of 1-phenylurea, despite its hydrogen bonding capability, is likely due to the strong crystal lattice energy and the hydrophobic nature of the phenyl group.

Expected Solubility of this compound:

It is anticipated that this compound will exhibit a similar trend in solubility to 1-phenylurea across this range of solvents. The addition of the methyl group to the phenyl ring will slightly increase the molecule's nonpolar character. This may lead to a slight increase in solubility in less polar organic solvents and a potential slight decrease in solubility in highly polar solvents compared to 1-phenylurea. However, the overall trend is expected to be maintained.

Section 5: Thermodynamic Analysis of Dissolution

By measuring the solubility of this compound at different temperatures, it is possible to calculate the apparent thermodynamic parameters of dissolution, including the Gibbs energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution. This provides deeper insight into the driving forces of the dissolution process.

The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T) and the enthalpy and entropy of solution:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the ideal gas constant.

A plot of ln(x) versus 1/T (the van't Hoff plot) should yield a straight line with a slope of -ΔH°sol/R and a y-intercept of ΔS°sol/R.

-

Positive ΔH°sol: Indicates that the dissolution process is endothermic, and solubility will increase with increasing temperature. This is typical for the dissolution of crystalline solids.

-

Positive ΔS°sol: Indicates that the entropy of the system increases upon dissolution, which is expected as the ordered crystal lattice is disrupted.

The Gibbs energy of solution can then be calculated at a specific temperature (e.g., 298.15 K) using the equation:

ΔG°sol = ΔH°sol - TΔS°sol

A negative value of ΔG°sol indicates a spontaneous dissolution process.

Diagram of Thermodynamic Relationships:

Caption: Relationship between solubility, temperature, and thermodynamic parameters.

Section 6: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data for this compound is sparse, a detailed analysis of the closely related 1-phenylurea, combined with fundamental thermodynamic principles, offers a robust framework for predicting and understanding its solubility behavior.

The key takeaways are:

-

The solubility of this compound is expected to be highest in polar aprotic solvents and lowest in nonpolar solvents.

-

The dissolution process is likely to be endothermic, meaning solubility will increase with temperature.

-

A well-defined experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate and reliable solubility data.

For researchers and professionals working with this compound, it is highly recommended to experimentally determine its solubility in the specific solvent systems relevant to their applications. The protocols and theoretical background provided in this guide will serve as a valuable resource for designing and interpreting such studies. Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wide array of organic solvents at various temperatures to facilitate its broader application in science and industry.

References

- Chen, J. et al. (2022). 1‑Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K.

- PubChem (n.d.). N-(4-Methylphenyl)urea.

- Solubility of Things (n.d.). This compound. [Link]

- Silva, A. P., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 123-131. [Link]

- Jinjiang Melamine (n.d.). Urea Solubility In Acetone. [Link]

- Jinjiang Melamine (n.d.). Urea Solubility In Methanol Comprehensive Analysis. [Link]

- Jinjiang Melamine (n.d.). Solubility Of Urea Overview. [Link]

- Quora (2018).

- ResearchGate (2010). Thermodynamics of dissolution of urea in water, alcohols, and their mixtures. [Link]

- Zhao, Q., et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Omega, 7(4), 3655-3666. [Link]

- Delgado, D. R., et al. (2022). Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. Molecules, 27(19), 6289. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 622-51-5 [chemicalbook.com]

- 5. Collection - 1âPhenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

A Technical Guide to the Crystal Structure and Polymorphism of p-Tolylurea: A Hypothetical Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-Tolylurea, a molecule of interest in materials science and pharmaceutical development, presents a compelling case study for the exploration of crystal polymorphism. While a single crystal structure has been reported, the potential for multiple polymorphic forms—crystalline structures with the same chemical composition but different molecular packing—remains an area ripe for investigation. The existence of polymorphs can profoundly impact a compound's physicochemical properties, including solubility, stability, and bioavailability, making a thorough understanding of its solid-state landscape a critical aspect of research and development.[1][2][3][4][5]

This in-depth technical guide provides a comprehensive framework for a systematic investigation into the crystal structure and potential polymorphism of this compound. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This document will navigate the reader through the essential phases of a polymorph screen, from initial crystallization experiments to advanced characterization techniques and the thermodynamic principles governing polymorphic transformations. By following this guide, researchers can build a robust understanding of the solid-state chemistry of this compound and apply these principles to other molecular systems.

Introduction to this compound and the Significance of Polymorphism

This compound, also known as (4-methylphenyl)urea, is a urea derivative with the chemical formula C₈H₁₀N₂O.[6] Its molecular structure, featuring a urea functional group attached to a toluene moiety, allows for the formation of strong intermolecular hydrogen bonds, a key factor in determining its crystal packing.[7][8][9][10] The fundamental importance of studying the crystal structure and polymorphism of organic molecules like this compound lies in the direct correlation between the solid-state arrangement of molecules and the material's bulk properties.[3][4]

In the pharmaceutical industry, for instance, an unexpected polymorphic transformation can lead to changes in a drug's efficacy and safety profile.[2][11] Therefore, a comprehensive polymorph screen is a crucial step in drug development to identify the most stable form and mitigate risks associated with phase transitions.[1][12]

This guide will adopt the perspective of a senior application scientist initiating a project to fully characterize the solid-state forms of this compound. We will assume a single known crystal form, designated here as Form I , based on existing crystallographic data, and outline the process to discover and characterize potential new polymorphs.

The Known Crystal Structure of this compound (Form I): A Baseline for Discovery

A foundational step in any polymorphism study is the thorough characterization of the known crystal form(s). Public databases, such as the Cambridge Crystallographic Data Centre (CCDC), are invaluable resources for this information. For this compound, a single crystal structure has been deposited (CCDC Number: 825231).[6] This structure, which we will refer to as Form I , serves as our critical baseline for comparison against any newly discovered solid forms.

Table 1: Crystallographic Data for this compound (Form I)

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Crystal System | To be obtained from CCDC |

| Space Group | To be obtained from CCDC |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be obtained from CCDC) |

| Volume | To be obtained from CCDC |

| Z (Molecules per unit cell) | To be obtained from CCDC |

| Calculated Density | To be obtained from CCDC |

Note: The specific crystallographic parameters for Form I would be populated from the CCDC deposition.

The molecular conformation and, crucially, the hydrogen bonding network of Form I are of paramount importance. Urea derivatives are known to form robust hydrogen-bonded synthons, often leading to well-defined one- or two-dimensional networks in the crystal lattice.[13] Understanding the hydrogen bonding motifs in Form I provides a predictive tool for envisioning how molecules might rearrange to form alternative, polymorphic structures.

A Systematic Approach to Polymorph Screening of this compound

The objective of a polymorph screen is to subject the compound to a wide array of crystallization conditions to induce the nucleation and growth of different crystalline forms.[1][12] This exploration of the crystallization landscape is guided by principles of thermodynamics and kinetics, aiming to access both the thermodynamically most stable form and any kinetically trapped metastable forms.[14]

Preparation of Starting Material

A crucial, yet often overlooked, aspect of a successful polymorph screen is the nature of the starting material. Using a high-energy form, such as an amorphous solid, can facilitate the nucleation of various crystalline forms by overcoming the kinetic barriers to their formation.

Experimental Protocol: Preparation of Amorphous this compound

-

Dissolution: Dissolve a known quantity of crystalline this compound in a suitable solvent (e.g., methanol, ethanol) with gentle heating until a clear solution is obtained.

-

Rapid Solvent Removal:

-

Method A: Fast Evaporation: Quickly remove the solvent under reduced pressure using a rotary evaporator.

-

Method B: Quench Cooling: Rapidly cool the hot, saturated solution by plunging the vessel into a dry ice/acetone bath.

-

-

Drying: Thoroughly dry the resulting solid under vacuum at room temperature to remove any residual solvent.

-

Characterization: Confirm the amorphous nature of the material using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad halo are indicative of an amorphous solid.

Crystallization Methodologies

A diverse range of crystallization techniques should be employed to explore a wide parameter space of solvent systems, temperatures, and saturation levels.

Table 2: Recommended Crystallization Techniques for this compound Polymorph Screen

| Technique | Description | Rationale |

| Slow Evaporation | A saturated solution is allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C). | Allows for slow crystal growth, potentially favoring the formation of the thermodynamically most stable polymorph. |

| Cooling Crystallization | A hot, saturated solution is cooled at different rates (slow and rapid cooling). | Different cooling rates can trap different kinetic polymorphs. |

| Anti-solvent Addition | A solution of this compound is treated with a miscible solvent in which it is poorly soluble. | Rapidly induces supersaturation, which can lead to the nucleation of metastable forms. |

| Slurry Conversion | A suspension of this compound in a solvent is stirred for an extended period. | Allows for solvent-mediated phase transformations, eventually yielding the most stable form in that particular solvent system at that temperature. |

| Sublimation | The solid is heated under vacuum to induce a solid-to-gas phase transition, followed by deposition onto a cold surface. | A solvent-free method that can sometimes yield unique polymorphs. |

| Grinding | The crystalline solid is subjected to mechanical stress. | Can induce solid-state phase transformations. |

A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be utilized for these experiments.

Characterization of Solid Forms: Identifying and Differentiating Polymorphs

Once crystalline material is obtained from the screening experiments, a suite of analytical techniques is employed to identify and characterize the different solid forms.[1][11]

Primary Characterization Techniques

Powder X-ray Diffraction (PXRD) is the cornerstone of polymorph identification. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph.[11] Any new pattern distinct from that of Form I indicates the discovery of a new solid form.

Thermal Analysis , primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , provides crucial information about the thermodynamic properties and stability of the different forms.

-

DSC can reveal melting points, heats of fusion, and solid-solid phase transitions.[15][16][17]

-

TGA is used to assess the presence of solvates or hydrates by detecting weight loss upon heating.

Spectroscopic Techniques , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy , are sensitive to the local molecular environment and can often distinguish between polymorphs based on shifts in vibrational frequencies.[16]

Advanced Characterization: Single-Crystal X-ray Diffraction

For any newly discovered polymorph, obtaining a single crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD) is the ultimate goal. This technique provides the definitive three-dimensional structure of the crystal lattice, revealing the precise molecular conformation and packing arrangement.[18] This detailed structural information is essential for understanding the structure-property relationships of the different polymorphs.

Experimental Protocol: Single Crystal Growth

-

Selection of Conditions: Identify the crystallization conditions from the initial screen that yielded the most promising crystalline material of the new form.

-

Optimization: Systematically vary the solvent, temperature, and concentration around these initial conditions to promote the growth of larger, well-formed single crystals.

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and subjected to X-ray diffraction analysis.[18]

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the atomic coordinates and unit cell parameters.[18]

Thermodynamic and Kinetic Relationships Between Polymorphs

Understanding the thermodynamic stability relationship between different polymorphs is critical for selecting the most suitable form for development.[2] Polymorphic pairs can be either monotropic or enantiotropic .

-

Monotropic System: One polymorph is always more stable than the other at all temperatures up to the melting point.

-

Enantiotropic System: There is a transition temperature at which the stability order reverses.

Burger's Rules can be used as a guide to infer the thermodynamic relationship based on DSC data:

-

Heat of Fusion Rule: The polymorph with the higher melting point is the more stable form at that temperature (for a monotropic system).

-

Heat of Transition Rule: If an endothermic solid-solid transition is observed upon heating, the two forms are enantiotropically related.

The interplay between thermodynamics and kinetics governs which polymorph is obtained under a given set of conditions.[14] While the thermodynamically most stable form has the lowest free energy, a metastable form may nucleate and grow faster under certain conditions.

Visualizing the Polymorph Investigation Workflow

The process of discovering and characterizing polymorphs can be visualized as a logical workflow.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]

- 3. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. phmethods.net [phmethods.net]

- 12. crysforma.com [crysforma.com]

- 13. Crystal structure of 1-(2,4-di-methyl-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal phase transition of urea: what governs the reaction kinetics in molecular crystal phase transitions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thermal analysis of paracetamol polymorphs by FT-IR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of p-Tolylurea

Abstract

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for p-tolylurea (also known as (4-methylphenyl)urea). Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the spectral features, supported by tabulated data and field-proven experimental protocols. The causality behind chemical shifts and coupling patterns is explained, grounding the analysis in fundamental principles of magnetic resonance and molecular structure. This guide serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound and NMR Characterization

This compound is a key organic compound utilized as a synthetic intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular structure, featuring a substituted aromatic ring coupled to a urea moiety, presents distinct features that are critical to its reactivity and function.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, NMR is essential for verifying its identity, assessing purity, and understanding the electronic effects of its functional groups.

This guide provides a detailed, peak-by-peak analysis of both the ¹H and ¹³C NMR spectra, linking empirical data to theoretical principles to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and NMR Environments

The structure of this compound (C₈H₁₀N₂O) consists of a para-substituted benzene ring with a methyl (-CH₃) group and a urea (-NHCONH₂) group. This substitution pattern leads to specific, predictable symmetries and electronic effects that directly influence the resulting NMR spectra.

-

The tolyl group contains a methyl group, which is an electron-donating group (EDG). This EDG increases electron density on the aromatic ring, particularly at the ortho and para positions relative to itself.

-

The urea group is an electron-withdrawing group (EWG) through resonance and induction, which decreases electron density on the aromatic ring.

The interplay of these electronic effects results in a distinct set of chemical shifts for the aromatic protons and carbons. Due to the para-substitution and free rotation around the C-N bond, the molecule possesses a plane of symmetry, simplifying the spectra by making certain protons and carbons chemically equivalent.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the distinct proton environments within the molecule. The key features are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Experimental Parameters

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Frequency: 400 MHz or higher

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

DMSO-d₆ is a preferred solvent for ureas as it is aprotic and forms hydrogen bonds with the N-H protons, which slows down their chemical exchange rate.[1] This allows the N-H signals to be observed as sharper peaks, often revealing their coupling to adjacent nuclei.[1][2]

Tabulated ¹H NMR Data

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-a | ~ 8.25 | Singlet | 1H | Ar-NH -C=O |

| H-b | ~ 7.30 | Doublet | 2H | Aromatic CH (ortho to -NHCONH₂) |

| H-c | ~ 7.05 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |

| H-d | ~ 5.95 | Singlet (broad) | 2H | -C(=O)-NH₂ |

| H-e | ~ 2.22 | Singlet | 3H | Ar-CH₃ |

Note: The chemical shifts of NH protons (H-a and H-d) are highly variable and can be affected by concentration, temperature, and residual water in the solvent.[2][3]

Detailed Peak Interpretation

-

H-a (δ ~ 8.25 ppm, 1H, s): This downfield singlet corresponds to the proton on the nitrogen atom directly attached to the aromatic ring. Its significant deshielding is due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. It appears as a singlet because there are no adjacent protons to couple with.

-

H-b & H-c (δ ~ 7.30 and 7.05 ppm, 2H each, d): These two signals represent the four protons on the aromatic ring. Due to the molecule's symmetry, the two protons ortho to the urea group (H-b) are equivalent, and the two protons ortho to the methyl group (H-c) are equivalent.

-

The protons at H-b (δ ~ 7.30 ppm) are deshielded by the electron-withdrawing urea substituent.

-

The protons at H-c (δ ~ 7.05 ppm) are shielded by the electron-donating methyl group, causing them to appear more upfield.

-

They appear as doublets due to coupling with their single adjacent proton neighbor (³J-coupling), resulting in a characteristic AA'BB' system.[4]

-

-

H-d (δ ~ 5.95 ppm, 2H, s): This broad singlet is assigned to the two protons of the terminal amino (-NH₂) group. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[2] In DMSO-d₆, these protons are observable, whereas in solvents like D₂O, they would rapidly exchange and the signal would disappear.

-

H-e (δ ~ 2.22 ppm, 3H, s): This upfield singlet is characteristic of the methyl protons attached to the aromatic ring. It integrates to three protons and is a singlet because there are no protons on the adjacent carbon atom.

Visualization of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Experimental Parameters

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz or higher

-

Technique: Proton-decoupled

-

Reference: TMS at δ 0.00 ppm

Tabulated ¹³C NMR Data

| Signal Label | Chemical Shift (δ) ppm | Assignment |

| C-1 | ~ 155.5 | C =O (Carbonyl) |

| C-2 | ~ 137.2 | Ar-C -NH (ipso-C) |

| C-3 | ~ 130.5 | Ar-C -CH₃ (ipso-C) |

| C-4 | ~ 128.9 | Ar-C H (ortho to -CH₃) |

| C-5 | ~ 118.0 | Ar-C H (ortho to -NHCONH₂) |

| C-6 | ~ 20.4 | Ar-C H₃ |

Note: SpectraBase reports similar shifts in a CDCl₃/DMSO-d₆ mixture.[5]

Detailed Peak Interpretation

-

C-1 (δ ~ 155.5 ppm): This is the most downfield signal and is assigned to the carbonyl carbon of the urea group. Carbonyl carbons are strongly deshielded and typically appear in the 150-180 ppm range.

-

C-2 & C-3 (δ ~ 137.2 and 130.5 ppm): These are the two quaternary (ipso) carbons of the aromatic ring, which do not have attached protons.

-